molecular formula C11H22O2SSi B6225299 2-{3-[(tert-butyldimethylsilyl)oxy]thietan-3-yl}acetaldehyde CAS No. 2770359-21-0

2-{3-[(tert-butyldimethylsilyl)oxy]thietan-3-yl}acetaldehyde

Cat. No.: B6225299
CAS No.: 2770359-21-0
M. Wt: 246.44 g/mol
InChI Key: QXUSSRZZVRXRKB-UHFFFAOYSA-N
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Description

2-{3-[(tert-Butyldimethylsilyl)oxy]thietan-3-yl}acetaldehyde is an organosilicon compound that features a thietane ring substituted with a tert-butyldimethylsilyloxy group and an acetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(tert-butyldimethylsilyl)oxy]thietan-3-yl}acetaldehyde typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction proceeds via the formation of a silyl ether, which is then subjected to further functionalization to introduce the thietane ring and acetaldehyde group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(tert-butyldimethylsilyl)oxy]thietan-3-yl}acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, and other oxidizing agents.

    Reduction: NaBH₄, LiAlH₄, and other reducing agents.

    Substitution: TBAF and other nucleophiles.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Alcohols and other substituted derivatives.

Mechanism of Action

The mechanism of action of 2-{3-[(tert-butyldimethylsilyl)oxy]thietan-3-yl}acetaldehyde involves its ability to act as both an aldol donor and acceptor. This dual functionality allows it to participate in aldol reactions, forming carbon-carbon bonds with high stereocontrol. The tert-butyldimethylsilyl group provides steric protection, enhancing the stability of intermediates and facilitating selective reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(tert-butyldimethylsilyl)oxy]thietan-3-yl}acetaldehyde is unique due to the presence of the thietane ring, which imparts distinct reactivity and steric properties compared to other silyl-protected aldehydes. This uniqueness makes it valuable in the synthesis of complex molecules where precise control over stereochemistry and reactivity is required.

Properties

CAS No.

2770359-21-0

Molecular Formula

C11H22O2SSi

Molecular Weight

246.44 g/mol

IUPAC Name

2-[3-[tert-butyl(dimethyl)silyl]oxythietan-3-yl]acetaldehyde

InChI

InChI=1S/C11H22O2SSi/c1-10(2,3)15(4,5)13-11(6-7-12)8-14-9-11/h7H,6,8-9H2,1-5H3

InChI Key

QXUSSRZZVRXRKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1(CSC1)CC=O

Purity

95

Origin of Product

United States

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